molecular formula C13H14ClF3O B1324244 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane CAS No. 898783-66-9

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane

Cat. No.: B1324244
CAS No.: 898783-66-9
M. Wt: 278.7 g/mol
InChI Key: WXWFGYOQVGEHSP-UHFFFAOYSA-N
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Description

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane is a synthetic compound with the molecular formula C13H14ClF3O and a molecular weight of 278.7 g/mol.

Scientific Research Applications

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for the treatment of inflammatory diseases and pain.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane typically involves the reaction of 6-chlorohexanone with 2-trifluoromethylphenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Mechanism of Action

The mechanism of action of 6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

6-Chloro-1-oxo-1-(2-trifluoromethylphenyl)hexane can be compared with other similar compounds, such as:

    1-Hexanone, 6-chloro-1-[2-(trifluoromethyl)phenyl]: This compound shares a similar structure but may have different chemical and biological properties.

    6-Chloro-1-oxo-1-(2-fluorophenyl)hexane: This compound has a fluorine atom instead of a trifluoromethyl group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-chloro-1-[2-(trifluoromethyl)phenyl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3O/c14-9-5-1-2-8-12(18)10-6-3-4-7-11(10)13(15,16)17/h3-4,6-7H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWFGYOQVGEHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642276
Record name 6-Chloro-1-[2-(trifluoromethyl)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-66-9
Record name 6-Chloro-1-[2-(trifluoromethyl)phenyl]-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1-[2-(trifluoromethyl)phenyl]hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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